4-Methyl-2-(piperidin-1-YL)pentan-1-amine

Description

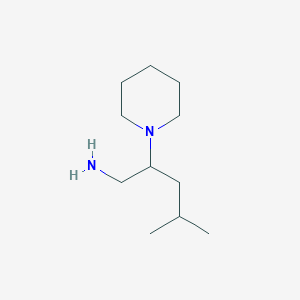

Structure

3D Structure

Properties

Molecular Formula |

C11H24N2 |

|---|---|

Molecular Weight |

184.32 g/mol |

IUPAC Name |

4-methyl-2-piperidin-1-ylpentan-1-amine |

InChI |

InChI=1S/C11H24N2/c1-10(2)8-11(9-12)13-6-4-3-5-7-13/h10-11H,3-9,12H2,1-2H3 |

InChI Key |

QKIPINBBFOGIHI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(CN)N1CCCCC1 |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 4 Methyl 2 Piperidin 1 Yl Pentan 1 Amine

Reactions Involving the Primary Amine Group

The primary amine group (-NH2) is the most nucleophilic and reactive site in the molecule under many conditions. It readily participates in reactions typical of primary amines, such as acylation and alkylation, which allow for the introduction of a wide array of functional groups.

Acylation and Alkylation Reactions

The primary amine of 4-Methyl-2-(piperidin-1-YL)pentan-1-amine can be readily acylated by reacting it with acylating agents like acyl chlorides or anhydrides to form corresponding amides. sphinxsai.com These reactions are typically carried out in the presence of a base to neutralize the acidic byproduct. Similarly, alkylation of the primary amine can be achieved using alkyl halides. However, this reaction can be challenging to control, often leading to over-alkylation to form secondary and tertiary amines, and in some cases, quaternary ammonium (B1175870) salts if an excess of the alkylating agent is used. nih.gov

| Reaction Type | Reagent | Product | General Conditions |

|---|---|---|---|

| Acylation | Acyl Chloride (R-COCl) | Amide | Inert solvent, presence of a base (e.g., triethylamine, pyridine) |

| Alkylation | Alkyl Halide (R-X) | Secondary Amine, Tertiary Amine, Quaternary Ammonium Salt | Solvent (e.g., acetonitrile, DMF), often with a base to scavenge acid byproduct |

Formation of Chemical Derivatives for Subsequent Synthetic Applications

The primary amine serves as a versatile handle for the synthesis of various derivatives with potential applications in medicinal chemistry and materials science. For instance, reaction with isocyanates or isothiocyanates leads to the formation of urea (B33335) or thiourea (B124793) derivatives, respectively. researchgate.netias.ac.in These reactions typically proceed under mild conditions. Furthermore, the primary amine can be converted into sulfonamides by reaction with sulfonyl chlorides. nih.gov These derivatives are often explored for their diverse biological activities.

| Derivative | Reagent | General Conditions |

|---|---|---|

| Urea | Isocyanate (R-N=C=O) | Inert solvent, room temperature or gentle heating |

| Thiourea | Isothiocyanate (R-N=C=S) | Inert solvent, room temperature or gentle heating |

| Sulfonamide | Sulfonyl Chloride (R-SO2Cl) | Inert solvent, presence of a base |

Reactivity of the Piperidine (B6355638) Nitrogen

The tertiary nitrogen atom within the piperidine ring is also nucleophilic, though generally less so than the primary amine due to steric hindrance. Its primary mode of reactivity is through N-alkylation to form quaternary ammonium salts. researchgate.net This reaction, often referred to as quaternization, typically requires a reactive alkylating agent, such as an alkyl iodide or bromide. The resulting quaternary ammonium salts have altered solubility and can be utilized in various applications, including as phase-transfer catalysts or in the development of ionic liquids.

Reactions of the Branched Aliphatic Pentane (B18724) Chain

The branched aliphatic pentane chain of this compound is the least reactive portion of the molecule, consisting of relatively inert C-H bonds. However, under specific catalytic conditions, these C-H bonds can be functionalized. Modern synthetic methods, such as transition-metal-catalyzed C-H activation, offer pathways to introduce functionality at specific positions on the alkyl chain. researchgate.netacs.org These reactions are often directed by a coordinating group on the molecule, though achieving high selectivity on a flexible alkyl chain can be challenging. The regioselectivity of such reactions would depend on the specific catalyst and directing group employed.

Mechanistic Investigations of Key Transformations

Radical Cyclization Mechanisms

Radical cyclization reactions are a powerful tool for the formation of cyclic structures, including piperidine rings. nih.gov In the context of derivatives of this compound, a hypothetical radical cyclization could be envisioned if the molecule were appropriately functionalized. For instance, if a radical were generated on the pentane chain of a suitable derivative, an intramolecular cyclization onto an unsaturated moiety attached to the piperidine nitrogen could potentially lead to a new fused or spirocyclic ring system. The regioselectivity of such a cyclization would be governed by Baldwin's rules and the stability of the resulting radical intermediates. Mechanistic studies on similar systems often involve the generation of a radical species, followed by an intramolecular addition to a radical acceptor, and subsequent termination steps. nih.gov

Metal-Catalyzed Reaction Mechanisms of this compound Remain Unexplored

A comprehensive review of scientific literature reveals a significant gap in the understanding of the chemical reactivity of this compound, specifically concerning its interactions with metal catalysts. Despite the prevalence of metal-catalyzed reactions in modern organic synthesis for the transformation of amine-containing compounds, detailed research findings on the behavior of this particular diamine in such reactions are not publicly available.

The intricate structure of this compound, featuring both a primary amine and a tertiary amine incorporated into a piperidine ring, suggests a potential for complex interactions with various metal centers. In theory, this compound could participate in a range of metal-catalyzed transformations. For instance, the primary amine group could be a substrate for N-arylation or N-alkylation reactions, commonly catalyzed by palladium, copper, or nickel complexes. The piperidine ring itself could potentially undergo ring-opening or functionalization reactions under specific catalytic conditions.

Furthermore, the diamine structure suggests the possibility of the compound acting as a bidentate ligand, coordinating with a metal center through both nitrogen atoms. Such coordination could influence the metal's catalytic activity and selectivity in various reactions. However, without experimental data, any discussion of potential reaction mechanisms, catalyst efficacy, or product formation remains purely speculative.

The absence of published research, including data on reaction conditions, catalyst systems, product yields, or mechanistic pathways, prevents the creation of informative data tables or a detailed analysis of its metal-catalyzed transformation pathways. Further empirical investigation is required to elucidate the reactivity of this compound in the presence of metal catalysts and to determine its potential applications in synthetic chemistry.

Advanced Structural Characterization and Spectroscopic Elucidation Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

High-resolution NMR spectroscopy is the cornerstone for the structural elucidation of 4-Methyl-2-(piperidin-1-YL)pentan-1-amine, providing a detailed map of the proton and carbon environments within the molecule.

¹³C NMR Spectroscopy : The carbon NMR spectrum provides a count of the unique carbon atoms. For this compound, 11 distinct signals would be expected in the ¹³C NMR spectrum, corresponding to the 11 carbon atoms in the molecule (C11H24N2). chiralen.com The chemical shifts would differentiate the carbons of the piperidine (B6355638) ring, the pentan-amine chain, and the terminal methyl groups. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to distinguish between CH, CH₂, and CH₃ groups, further confirming the assignments. researchgate.net

| Atom Type | Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Proton | -NH₂ (amine) | 1.0 - 3.0 (broad) | N/A |

| Proton | Piperidine Ring (-CH₂-) | 2.2 - 2.8 (α to N), 1.4 - 1.7 (β, γ to N) | N/A |

| Proton | -CH(N)- (chiral center) | 2.5 - 3.0 | N/A |

| Proton | -CH₂-NH₂ | 2.6 - 3.1 | N/A |

| Proton | -CH(CH₃)₂ | 1.6 - 2.0 | N/A |

| Proton | -CH(CH₃)₂ | 0.8 - 1.0 (doublet) | N/A |

| Carbon | Piperidine Ring | N/A | 45 - 55 (α to N), 24 - 28 (β, γ to N) |

| Carbon | -CH(N)- (chiral center) | N/A | 55 - 65 |

| Carbon | -CH₂-NH₂ | N/A | 40 - 50 |

| Carbon | -CH₂- (pentan chain) | N/A | 35 - 45 |

| Carbon | -CH(CH₃)₂ | N/A | 24 - 30 |

| Carbon | -CH(CH₃)₂ | N/A | 20 - 25 |

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is crucial for confirming the molecular weight and elemental composition of the compound. For this compound (Molecular Formula: C11H24N2), the expected exact mass is 184.1940 g/mol . chiralen.com

High-resolution mass spectrometry (HRMS) can verify the elemental composition by providing a mass measurement with high accuracy. The fragmentation pattern observed in the mass spectrum offers structural confirmation. Key fragmentation pathways would involve alpha-cleavage, which is characteristic of amines. Expected fragmentation would produce stable ions by breaking the C-C bonds adjacent to the two nitrogen atoms. For instance, cleavage could result in the loss of an isobutyl radical or the formation of a piperidinylmethyl cation, providing definitive evidence of the molecule's connectivity.

X-ray Crystallography for Absolute Configuration and Conformational Analysis

Single-crystal X-ray crystallography is the most powerful method for determining the three-dimensional structure of a molecule with atomic-level precision. If a suitable single crystal of a salt of this compound can be grown, this technique can provide:

Absolute Configuration : For this chiral molecule, X-ray crystallography is the definitive method to determine the absolute stereochemistry (R or S configuration) at the C2 carbon of the pentan chain. This is often achieved by co-crystallizing with a chiral acid of known configuration.

Conformational Analysis : The analysis would reveal the precise bond lengths, bond angles, and torsion angles within the molecule. It would confirm the expected chair conformation of the piperidine ring and show the preferred spatial arrangement of the substituents on the pentan-amine backbone. mdpi.com

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in the molecule. cardiff.ac.uk These techniques are complementary and can offer insights into molecular structure and bonding. nih.govresearchgate.net

N-H Vibrations : The primary amine (-NH₂) group will show characteristic stretching vibrations in the FT-IR spectrum, typically appearing as two bands in the 3300-3500 cm⁻¹ region. N-H bending vibrations are also expected around 1590-1650 cm⁻¹.

C-H Vibrations : Aliphatic C-H stretching vibrations from the methyl, methylene, and methine groups will be prominent in the 2850-3000 cm⁻¹ region.

C-N Vibrations : The C-N stretching vibrations for both the tertiary amine (piperidine) and the primary amine will appear in the fingerprint region of the spectrum, typically between 1020-1250 cm⁻¹. mdpi.com

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Primary Amine (-NH₂) | 3300 - 3500 | Medium (two bands) |

| C-H Stretch | Alkyl (CH, CH₂, CH₃) | 2850 - 3000 | Strong |

| N-H Bend | Primary Amine (-NH₂) | 1590 - 1650 | Medium |

| CH₂/CH₃ Bend | Alkyl | 1350 - 1470 | Medium |

| C-N Stretch | Amine | 1020 - 1250 | Medium-Strong |

Chromatographic Methods for Purity Assessment and Enantiomeric/Diastereomeric Resolution

Chromatographic techniques are essential for assessing the chemical purity of this compound and for separating its stereoisomers.

Purity Assessment : Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used to determine the purity of a sample. A single, sharp peak in the chromatogram would indicate a high degree of purity.

Enantiomeric/Diastereomeric Resolution : Since the molecule contains a stereocenter, it exists as a pair of enantiomers. Chiral chromatography, particularly HPLC using a Chiral Stationary Phase (CSP), is the most effective method for separating these enantiomers. mdpi.com The separation relies on the differential interaction of the two enantiomers with the chiral stationary phase, leading to different retention times. drugs.ie The selection of an appropriate CSP (e.g., polysaccharide-based columns like Chiralpak) and mobile phase is critical for achieving baseline resolution of the enantiomers, allowing for their quantification and isolation. mdpi.com

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

No published DFT calculations for 4-Methyl-2-(piperidin-1-YL)pentan-1-amine were found. Such a study would typically involve optimizing the molecule's geometry to find its lowest energy conformation and then calculating various electronic properties.

Table 1: Hypothetical DFT Calculation Parameters

| Parameter | Typical Value/Method |

| Functional | B3LYP, M06-2X |

| Basis Set | 6-311++G(d,p) |

| Solvent Model | PCM, SMD |

| Properties Calculated | Optimized Coordinates, Mulliken Charges, HOMO/LUMO Energies |

Computational Conformational Analysis

A computational conformational analysis of this compound would be required to identify its stable conformers. This would involve systematically rotating the molecule's rotatable bonds and calculating the energy of each resulting conformation.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Without experimental or computational data, the spectroscopic parameters for this compound cannot be provided. Computational methods, often coupled with DFT, can predict these spectra, which would be instrumental in the experimental identification and characterization of the compound. researchgate.net

Table 2: Hypothetical Predicted Spectroscopic Data

| Spectrum | Predicted Chemical Shifts / Frequencies |

| ¹H NMR | Data not available |

| ¹³C NMR | Data not available |

| IR | Data not available |

| UV-Vis | Data not available |

Molecular Dynamics Simulations for Conformational Landscape and Chemical Interactions

No molecular dynamics simulations for this compound have been reported. These simulations would provide a dynamic view of the molecule's behavior, including how its shape changes over time and how it might interact with its environment, such as a solvent or a biological receptor. rsc.org

Reaction Pathway and Transition State Analysis for Synthetic Transformations

Information regarding the theoretical analysis of synthetic pathways for this compound is not available. Such studies would involve calculating the energies of reactants, products, intermediates, and transition states for potential synthetic routes to determine the most energetically favorable pathway.

Future Research Directions and Unexplored Chemical Space

Development of Novel and Sustainable Synthetic Routes

The pursuit of novel synthetic pathways is driven by the need for efficiency, cost-effectiveness, and sustainability. For complex amines, this often means moving away from linear, multi-step syntheses toward more convergent or one-pot strategies.

Future research could focus on developing routes that utilize readily available and renewable feedstocks. For instance, strategies that leverage biomass-derived platform chemicals, such as furfural, could provide a sustainable starting point for the synthesis of the piperidine (B6355638) ring. nih.gov A recent study demonstrated the synthesis of piperidine from furfural using a surface single-atom alloy catalyst, a process that could be adapted for substituted piperidines. nih.gov

Another promising avenue is the development of cascade reactions that can build the target molecule's carbon skeleton and introduce the necessary functional groups in a single, uninterrupted sequence. The synthesis of a structurally related antimalarial agent, (S)-7-Chloro-N-methyl-N-(4-methyl-1-(piperidin-1-yl)pentan-2-yl)quinolin-4-amine, involved a multi-step process starting from Boc-protected amino acids. acs.orgnih.gov A future goal would be to telescope these steps, potentially through a multicomponent reaction (MCR) approach, which is a known strategy for generating molecular diversity and complexity in a time- and resource-efficient manner. ajchem-a.com

Table 1: Comparison of Potential Synthetic Strategies

| Strategy | Description | Potential Advantages | Challenges |

| Biomass Valorization | Utilization of renewable feedstocks like furfural to construct the piperidine moiety. nih.gov | Sustainability, reduced reliance on fossil fuels. | Requires development of new catalytic systems for selective transformations. |

| Convergent Synthesis | Independent synthesis of key fragments (e.g., the piperidine ring and the pentan-1-amine backbone) followed by a final coupling step. | High overall yields, flexibility in analog synthesis. | May still involve multiple steps for each fragment. |

| Multicomponent Reactions (MCRs) | Combining three or more reactants in a single pot to form the product, which incorporates portions of all reactants. ajchem-a.com | High atom economy, operational simplicity, rapid access to libraries of compounds. | Discovery of suitable MCRs for the specific target structure can be difficult. |

| Flow Chemistry | Performing reactions in a continuous-flow reactor. | Enhanced safety, precise control over reaction parameters, ease of scalability. organic-chemistry.org | Requires specialized equipment, optimization of flow conditions. |

Exploration of New Catalytic Systems for Efficient Synthesis

Catalysis is central to modern organic synthesis, and the development of new catalytic systems is paramount for improving the synthesis of 4-Methyl-2-(piperidin-1-YL)pentan-1-amine.

Homogeneous catalysis using noble metals like ruthenium and iridium has proven effective for the synthesis of cyclic amines from amino alcohols and for the direct amination of alcohols. rsc.org Future work could explore the application of pincer-type complexes, which are known for their high stability and catalytic activity, to mediate the key bond-forming steps. For instance, Ru-based catalysts have been used for the selective synthesis of primary amines from alcohols and ammonia via a "borrowing hydrogen" mechanism.

However, a significant trend is the move toward more sustainable and cost-effective non-noble-metal catalysts. Nickel-based heterogeneous catalysts, for example, have been successfully employed for the direct synthesis of primary amines from alcohols and ammonia. Exploring nanoparticles of nickel, cobalt, or copper for the reductive amination steps in the synthesis could offer a greener and more economical alternative.

Biocatalysis represents another frontier. Enzymes such as imine reductases (IREDs) and transaminases offer unparalleled stereoselectivity and operate under mild, aqueous conditions. mdpi.com An engineered IRED could potentially be used to perform an asymmetric reductive amination to install the chiral center at the C-2 position of the pentane (B18724) backbone, providing enantiopure material without the need for chiral auxiliaries or resolution. mdpi.com

Table 2: Emerging Catalytic Systems for Amine Synthesis

| Catalyst Type | Example | Mechanism | Potential Application in Synthesis |

| Noble Metal Homogeneous | Ruthenium-Pincer Complexes | Borrowing Hydrogen / Hydrogen Autotransfer | Cyclization of amino-alcohols; direct amination of alcohols to form the primary amine. |

| Non-Noble Metal Heterogeneous | Alumina-Supported Nickel Nanoparticles | Direct Amination | A cost-effective and recyclable catalyst for reductive amination steps. |

| Biocatalysis | Engineered Imine Reductases (IREDs) mdpi.com | Asymmetric Reductive Amination | Enantioselective synthesis of the chiral amine from a ketone precursor. |

| Photocatalysis | Copper-based systems combined with a photocatalyst k-online.com | Radical-based C-N bond formation | Mild condition synthesis of alkyl amines from readily available carboxylic acids. k-online.com |

Investigation of Unconventional Reactivity Profiles for Aminoalkanes

Beyond improving existing synthetic methods, future research should also aim to discover entirely new chemical reactions and reactivity patterns for aminoalkanes. This involves exploring unconventional reaction conditions and activation modes.

Visible-light photobiocatalysis, for example, has emerged as a powerful tool for forging new C-C bonds under exceptionally mild conditions. nih.gov Researchers have shown that a pyridoxal phosphate (PLP)-dependent threonine aldolase can catalyze asymmetric α-C–H alkylation of amino acids through an unconventional photoinduced radical generation mechanism, without the need for an external photocatalyst. nih.gov Adapting such principles to achieve novel C-N bond formations or functionalizations of the aminoalkane backbone could open up new synthetic possibilities.

Radical-mediated reactions also offer a unique approach to constructing the piperidine ring or functionalizing the alkyl chain. For example, cobalt-catalyzed intramolecular radical cyclization of linear amino-aldehydes has been developed for producing piperidines. mdpi.com Exploring such radical pathways could provide alternative disconnections and access to novel analogs of the target compound.

Advanced Computational Modeling for Reaction Discovery and Optimization

Computational chemistry is an increasingly indispensable tool for accelerating chemical research. acs.org For a molecule like this compound, computational modeling can play several key roles in future studies.

Reaction Discovery: Algorithms and ab initio molecular dynamics can be used to explore reaction networks and discover novel, previously unconsidered synthetic pathways. mgms-ds.de These methods can autonomously map out elementary steps, intermediates, and potential side reactions, providing a comprehensive understanding of a chemical system. mgms-ds.de

Mechanism Elucidation: Density Functional Theory (DFT) calculations can be used to study the mechanisms of catalytic cycles in detail. This allows for a rational understanding of catalyst behavior, selectivity, and reactivity, guiding the design of more efficient catalysts. researchgate.net For example, computational studies have been crucial in understanding the mechanisms of CO2 capture by aqueous amines. acs.org

Predictive Modeling: The rise of machine learning and artificial intelligence in chemistry enables the prediction of reaction outcomes and the optimization of reaction conditions. chemrxiv.orgnih.gov Graph neural networks can learn the underlying "syntax" of chemical reactions from large datasets, allowing them to predict the products of unseen reactant combinations. chemrxiv.org Such models could be trained to predict optimal catalysts and conditions for the synthesis of piperidine-amine structures.

Green Chemistry Principles in the Synthesis of Piperidine-Amine Structures

Integrating green chemistry principles into the synthesis of piperidine-containing compounds is a critical future objective. This involves a holistic approach to minimizing the environmental impact of a chemical process. nih.govunibo.it

Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product. Multicomponent reactions are an excellent example of this principle. ajchem-a.com

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives is a key goal. This includes the use of water, supercritical fluids, or bio-based solvents. unibo.it Research into solvent-free reaction conditions, often facilitated by microwave or ultrasonic irradiation, is also a promising area. ajchem-a.comnih.gov

Energy Efficiency: Developing reactions that can be conducted at ambient temperature and pressure reduces energy consumption. Photocatalysis and biocatalysis are prime examples of energy-efficient synthetic methods. mdpi.comk-online.com

Waste Reduction: A key metric for evaluating the "greenness" of a process is the Process Mass Intensity (PMI), which is the ratio of the total mass of materials used to the mass of the final product. rsc.org Future research should focus on developing syntheses with significantly lower PMIs. The use of recyclable heterogeneous catalysts or biocatalysts can contribute significantly to waste reduction.

An efficient green chemistry approach has been developed for N-substituted piperidones, which are precursors to piperidines, highlighting the feasibility of these principles in this chemical class. nih.govresearchgate.net Applying a similar mindset to the entire synthetic route for this compound will be a key challenge for future synthetic chemists.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Methyl-2-(piperidin-1-yl)pentan-1-amine, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via reductive amination or alkylation of piperidine with a pentan-1-amine precursor. For example, reductive amination of 4-methylpentan-2-one with piperidine using sodium cyanoborohydride under mild conditions (pH ~6-7, RT) yields the amine intermediate, which is subsequently purified via crystallization . Reaction parameters such as temperature, solvent polarity, and stoichiometric ratios of reagents significantly impact yield. Optimizing catalyst selection (e.g., transition metal catalysts for C-N coupling) can enhance efficiency .

Q. How is the structural characterization of this compound performed using spectroscopic methods?

- Methodological Answer : Structural elucidation involves:

- NMR : H and C NMR identify proton environments (e.g., methyl groups at δ ~1.2 ppm, piperidine protons at δ ~2.5-3.0 ppm) and carbon backbone. 2D NMR (COSY, HSQC) confirms connectivity .

- Mass Spectrometry : High-resolution MS (HRMS) determines molecular weight (e.g., [M+H] at m/z 198) and fragmentation patterns .

- X-ray Crystallography : Resolves stereochemistry and crystal packing, as demonstrated in related piperidine-pyrimidine derivatives .

Advanced Research Questions

Q. What strategies are employed to resolve stereoisomerism in the synthesis of this compound?

- Methodological Answer : Enantiomeric resolution can be achieved via chiral chromatography (e.g., Chiralpak® columns) or diastereomeric salt formation using tartaric acid derivatives. Stereoselective synthesis methods, such as asymmetric catalysis (e.g., Ir/Rh complexes), favor the desired enantiomer. Evidence from analogous piperidine-based syntheses shows enantiomeric excess (>90%) using chiral auxiliaries .

Q. How does the compound interact with monoamine transporters, and what in vitro assays validate this?

- Methodological Answer : The compound likely inhibits dopamine (DAT) and norepinephrine (NET) transporters, similar to structurally related cathinones. In vitro assays include:

- Radioligand Binding : Competition with H-WIN 35,428 (DAT) or H-nisoxetine (NET) in transfected HEK-293 cells .

- Uptake Inhibition : Fluorescent dyes (e.g., ASP) measure transporter activity in synaptosomal preparations .

- Functional EC values are validated via electrophysiology (e.g., patch-clamp for transporter currents) .

Q. What analytical techniques are recommended for detecting this compound in biological matrices?

- Methodological Answer :

- LC-MS/MS : Quantification in plasma/urine using reverse-phase C18 columns and MRM transitions (e.g., m/z 198→141).

- GC-MS : Derivatization (e.g., TFAA) enhances volatility for low-concentration detection .

- Immunoassays : Cross-reactivity studies with anti-cathinone antibodies validate specificity .

Q. What are the metabolic pathways of this compound, and which enzymes are involved?

- Methodological Answer : Phase I metabolism involves cytochrome P450 (CYP3A4/2D6)-mediated oxidation of the piperidine ring (N-dealkylation) and methylpentyl chain (β-oxidation). Metabolites are identified via hepatocyte incubations with LC-HRMS. Phase II conjugation (glucuronidation) occurs at the primary amine, confirmed by β-glucuronidase hydrolysis .

Data Contradictions and Resolution

- Evidence Conflict : While cathinone derivatives (e.g., pyrrolidine analogs) show strong DAT/NET inhibition , piperidine-based compounds may exhibit reduced potency due to steric hindrance. Researchers must validate transporter affinity using isoform-specific assays .

- Stereochemistry : Some syntheses report racemic mixtures , whereas enantiopure forms (e.g., S-isomer) show higher bioactivity in related compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.